molecular formula C25H24N2O8 B3940876 3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID

3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID

Cat. No.: B3940876
M. Wt: 480.5 g/mol
InChI Key: GWUYWIWESSLYOC-UHFFFAOYSA-N
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Description

3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxyphenoxy and acetamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-(2-methoxyphenoxy)acetic acid.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with 3,5-diaminobenzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(TRIFLUOROMETHYL)BENZOIC ACID: Known for its use in organic synthesis and medicinal chemistry.

    3,5-BIS(3,4-DICARBOXYPHENOXY)BENZOIC ACID: Used in coordination polymers and photocatalysis.

Uniqueness

3,5-BIS[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and acetamido groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-bis[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8/c1-32-19-7-3-5-9-21(19)34-14-23(28)26-17-11-16(25(30)31)12-18(13-17)27-24(29)15-35-22-10-6-4-8-20(22)33-2/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYWIWESSLYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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